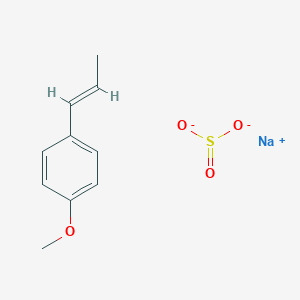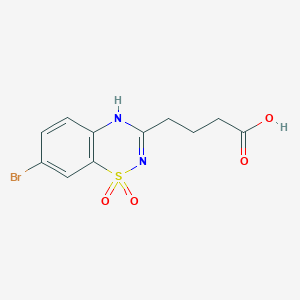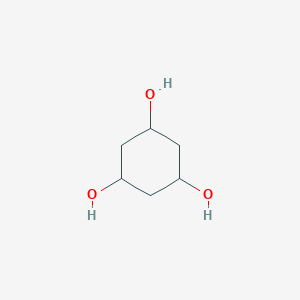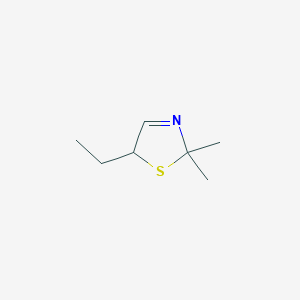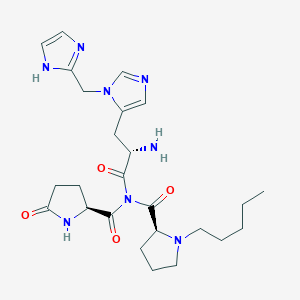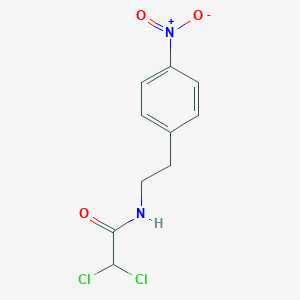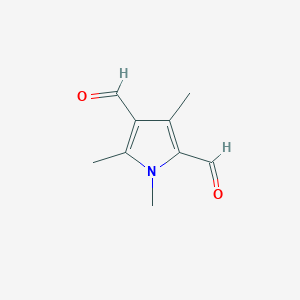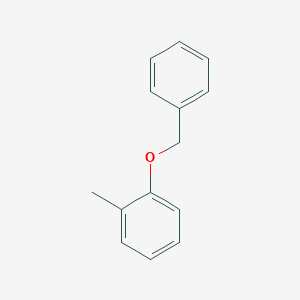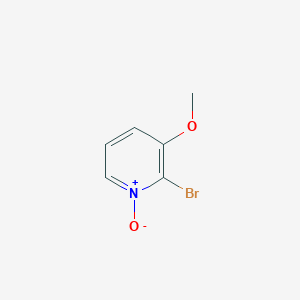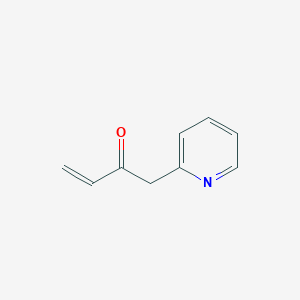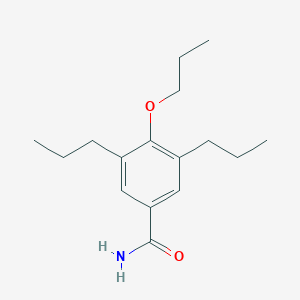
4-Propoxy-3,5-dipropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propoxy-3,5-dipropylbenzamide, also known as PD-0332334, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It was initially developed as a potential therapeutic agent for cancer treatment due to its ability to inhibit CDK4 and CDK6, which are important regulators of cell cycle progression. In recent years, PD-0332334 has gained attention in the scientific community for its potential applications in various research fields.
Mecanismo De Acción
4-Propoxy-3,5-dipropylbenzamide binds to the ATP-binding site of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb). Rb is a tumor suppressor protein that regulates cell cycle progression by preventing the transition from G1 to S phase. When Rb is phosphorylated by CDK4 and CDK6, it becomes inactive, allowing cells to progress through the cell cycle. By inhibiting CDK4 and CDK6, this compound can prevent Rb phosphorylation and maintain Rb in its active state, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest in the G1 phase, leading to decreased cell proliferation. It can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to decrease the levels of cyclin D1, a protein that is often overexpressed in cancer cells and promotes cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Propoxy-3,5-dipropylbenzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity for CDK4 and CDK6, making it an ideal tool for studying the role of these kinases in various biological processes. However, this compound also has some limitations. It can be toxic to non-cancer cells at high concentrations, which may limit its use in some experiments. Additionally, this compound has a short half-life, which may require frequent dosing in in vivo experiments.
Direcciones Futuras
4-Propoxy-3,5-dipropylbenzamide has several potential future directions for research. It may be useful in developing new cancer therapies, either as a standalone treatment or in combination with other drugs. This compound may also have applications in other research fields, such as neurodegenerative diseases and aging. Additionally, further studies may be needed to investigate the potential side effects and toxicity of this compound in non-cancer cells and in vivo models.
Métodos De Síntesis
4-Propoxy-3,5-dipropylbenzamide can be synthesized through a multi-step process involving the reaction of 4-bromo-3,5-dipropylbenzoic acid with propylamine and propyl alcohol. The resulting product is then subjected to further reactions and purification steps to obtain the final compound.
Aplicaciones Científicas De Investigación
4-Propoxy-3,5-dipropylbenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound works by blocking the activity of CDK4 and CDK6, which are often overexpressed in cancer cells and play a crucial role in promoting cell cycle progression. By inhibiting these kinases, this compound can prevent cancer cells from dividing and proliferating, leading to tumor regression.
Propiedades
| 100243-37-6 | |
Fórmula molecular |
C16H25NO2 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
4-propoxy-3,5-dipropylbenzamide |
InChI |
InChI=1S/C16H25NO2/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3/h10-11H,4-9H2,1-3H3,(H2,17,18) |
Clave InChI |
NRCVQALKJYLUTK-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)N |
SMILES canónico |
CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)N |
| 100243-37-6 | |
Sinónimos |
3,5-Dipropyl-4-propoxybenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


